![molecular formula C10H18O4 B14615621 Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester CAS No. 57415-99-3](/img/structure/B14615621.png)
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in the fragrance and flavor industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester typically involves the Fischer esterification process. This method requires the reaction of butanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Transesterification: A different ester and the corresponding alcohol.
Aplicaciones Científicas De Investigación
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester primarily involves its hydrolysis to release butanoic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds . The released butanoic acid can then participate in various metabolic pathways, exerting its effects through interactions with specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2,2-dimethyl-, methyl ester
- Butanoic acid, 3,3-dimethyl-, methyl ester
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Uniqueness
Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is unique due to its specific structural configuration, which includes a dioxolane ring. This structural feature imparts distinct chemical properties, such as increased stability and resistance to hydrolysis compared to other esters. Additionally, the presence of the dioxolane ring can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
57415-99-3 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
JMMOQNCIYAMRDB-QMMMGPOBSA-N |
SMILES isomérico |
CCCC(=O)OC[C@H]1COC(O1)(C)C |
SMILES canónico |
CCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


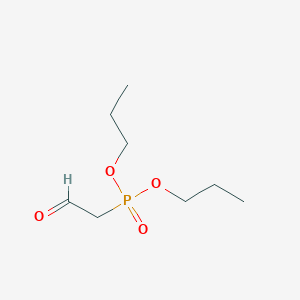
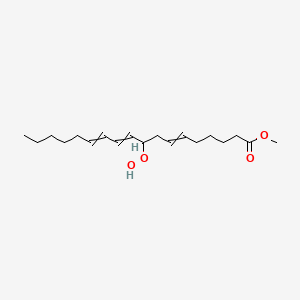
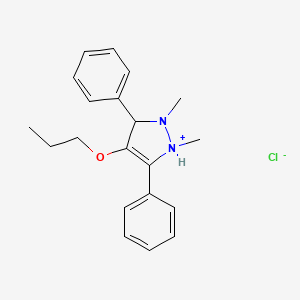
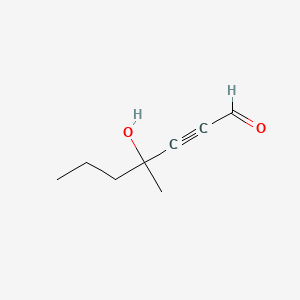
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
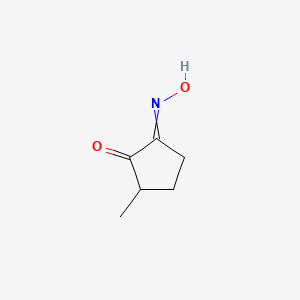
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
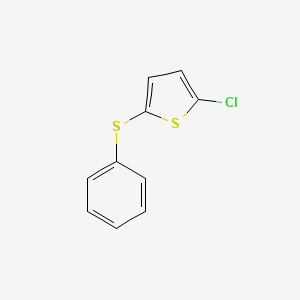
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
